molecular formula C24H17FN2O4S B2916199 Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-01-2

Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2916199
CAS No.: 865198-01-2
M. Wt: 448.47
InChI Key: YHYJDAAJMBNWAU-LCUIJRPUSA-N
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Description

Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 6-fluoro substitution on the benzothiazole ring and a 4-benzoylbenzoyl imino group. The methyl acetate moiety at position 3 of the benzothiazole core enhances solubility and may influence metabolic stability. Benzothiazoles are pharmacologically significant due to their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . The 4-benzoylbenzoyl group introduces a bulky, lipophilic substituent that could enhance receptor binding or modulate electronic properties, while the 6-fluoro substitution may improve metabolic stability through electron-withdrawing effects .

Properties

IUPAC Name

methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S/c1-31-21(28)14-27-19-12-11-18(25)13-20(19)32-24(27)26-23(30)17-9-7-16(8-10-17)22(29)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJDAAJMBNWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the reaction of 4-benzoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 6-fluoro-1,3-benzothiazol-3-ylamine in the presence of a base such as triethylamine to form the imine intermediate. Finally, the imine is esterified with methyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiazole ring can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the imine group can lead to the formation of an amine.

  • Substitution: : The fluorine atom on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted benzothiazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Its biological activity could be explored for therapeutic purposes.

  • Industry: : It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors, and the pathways involved might involve modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the structural features and reported activities of Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate with related benzothiazole derivatives:

Compound Name Substituents on Benzothiazole Key Functional Groups Reported Biological Activities References
This compound 6-fluoro 4-benzoylbenzoyl imino, methyl ester Not explicitly reported (potential anticonvulsant, anti-inflammatory)
Riluzole None Amino, trifluoromethoxy Anticonvulsant, neuroprotective
Diarylimidazo-[2,1-b]benzothiazoles Diaryl substitutions Imidazo fused ring Analgesic, anti-inflammatory, anticancer
Methyl 2-(2-imino-6-methoxybenzothiazol-3-yl)acetate hydrobromide 6-methoxy Methoxy, hydrobromide salt Not specified
Benzothiazolium-N-oxide derivatives N-oxide, alkyl groups Quaternized nitrogen, N-oxide Enhanced bioactivity (2–3 fold vs. non-quaternized analogs)

Key Comparisons

  • Substituent Effects: The 6-fluoro group in the target compound contrasts with 6-methoxy in the hydrobromide derivative (CAS 928888-65-7). The 4-benzoylbenzoyl imino group introduces steric bulk and lipophilicity absent in simpler benzothiazoles like riluzole. This could enable unique interactions with hydrophobic binding pockets in biological targets, similar to the P2X7 receptor agonist BzATP (which shares the 4-benzoylbenzoyl moiety) .
  • Functional Group Impact: Methyl ester vs. hydrobromide salt: The ester group in the target compound may improve membrane permeability compared to ionic salts, though salts like the hydrobromide derivative might exhibit better crystallinity for structural studies . Quaternized nitrogen in benzothiazolium-N-oxide derivatives (e.g., alkylated analogs) shows 2–3-fold higher activity than non-quaternized benzothiazoles.
  • Biological Activity Trends :

    • Diarylimidazo-benzothiazoles exhibit broad activities (analgesic, anticancer) due to diaryl substitutions that enhance π-π stacking or hydrophobic interactions. The target compound’s 4-benzoylbenzoyl group may mimic this effect .
    • Riluzole demonstrates the therapeutic relevance of the benzothiazole core, but its simpler structure limits target specificity compared to derivatives with acyl or aryl modifications .

Biological Activity

Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is a synthetic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C24H17FN2O4SC_{24}H_{17}FN_{2}O_{4}S. The structure features a benzothiazole core, which is known for its biological significance.

Antimicrobial Activity

Research indicates that compounds with benzothiazole moieties often exhibit antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains. The presence of the fluoro group in this compound may enhance its potency against pathogens due to increased lipophilicity and membrane permeability.

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. The specific mechanism by which this compound exerts its anticancer effects warrants further investigation but may involve modulation of cell cycle regulators or inhibition of oncogenic signaling pathways.

Antimalarial Activity

Recent studies on benzothiazole hydrazones highlight their antimalarial potential. Compounds structurally related to this compound have shown efficacy against Plasmodium falciparum in vitro. These compounds act by chelating iron and inhibiting heme polymerization, critical processes for the survival of malaria parasites.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those similar to this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent in treating bacterial infections.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
Methyl derivativeS. aureus20
Methyl derivativeE. coli22

Study 2: Anticancer Activity

In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, suggesting significant anticancer activity.

Cell LineIC50 (µM)
HeLa5.0
MCF77.5
A5496.0

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
  • Apoptosis Induction : Activates intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : May inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.

Q & A

Q. What are the key steps in synthesizing Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves constructing the benzothiazole core, introducing the fluoro substituent, and coupling with the 4-benzoylbenzoyl imino group. A typical pathway includes:

Thiazole ring formation : Condensation of substituted aniline derivatives with thiourea or carbon disulfide under acidic conditions.

Fluorination : Electrophilic aromatic substitution or halogen exchange (e.g., using KF in polar aprotic solvents) at the 6-position.

Imination and esterification : Coupling the benzothiazole intermediate with 4-benzoylbenzoyl chloride, followed by esterification with methyl acetate.

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .
  • Apply computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability, narrowing optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR confirm substituent positions and purity. For example, the fluorine atom at the 6-position shows distinct coupling patterns in 19^19F NMR .
  • X-ray Crystallography : Resolves crystal packing and molecular conformation, critical for validating the imino-benzothiazole linkage and steric effects .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.
  • HPLC-PDA : Assesses purity and detects byproducts using reverse-phase C18 columns with UV detection at 254 nm.

Q. What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Photostability : Benzothiazoles with conjugated imino groups are prone to photodegradation. Store in amber vials under inert gas (N2_2 or Ar) to prevent radical formation.
  • Hydrolytic Stability : The ester group is susceptible to hydrolysis in aqueous media. Use anhydrous solvents (e.g., DMF or DMSO) for long-term storage at -20°C.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Preliminary data suggest stability up to 150°C in solid state.

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and intermediates for this compound?

Methodological Answer:

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to map energy profiles for key steps (e.g., imino bond formation). Compare computed transition states with experimental kinetic data .
  • Solvent Effects : Apply COSMO-RS simulations to predict solvent interactions affecting reaction yields. Polar aprotic solvents like DMF may stabilize charged intermediates .
  • Machine Learning : Train models on existing benzothiazole reaction datasets to predict optimal catalysts or solvent systems.

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Meta-Analysis : Compare substituent effects across studies. For example, electron-withdrawing groups (e.g., -F) at the 6-position may enhance bioactivity by altering electron density .
  • In Silico Docking : Simulate interactions with target proteins (e.g., HIV-1 protease) to reconcile discrepancies between in vitro and in vivo results .
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.

Q. How to design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace -F with -Cl, vary ester groups) using parallel synthesis techniques .
  • High-Throughput Screening (HTS) : Test derivatives against target enzymes or cell lines with automated assays.
  • Multivariate Analysis : Use Principal Component Analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

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